5-Isoquinolinesulfonic acid
Overview
Description
5-Isoquinolinesulfonic acid is an organic compound with the molecular formula C9H7NO3S. It is characterized by the presence of an isoquinoline ring fused with a sulfonic acid group. This compound is known for its diverse applications in pharmaceuticals and organic synthesis .
Preparation Methods
5-Isoquinolinesulfonic acid can be synthesized through various methods. One common synthetic route involves the use of isoquinoline-5-sulfonyl chloride. The process typically includes the following steps :
Preparation of Isoquinoline-5-sulfonyl Chloride: Isoquinoline-5-sulfonyl chloride is prepared by reacting isoquinoline with thionyl chloride in the presence of N,N-dimethylformamide (DMF) under reflux conditions for 2 hours.
Hydrolysis: The resulting isoquinoline-5-sulfonyl chloride is then hydrolyzed in the presence of water to yield this compound.
Chemical Reactions Analysis
5-Isoquinolinesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or other reduced forms.
Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various oxidizing and reducing agents .
Scientific Research Applications
5-Isoquinolinesulfonic acid has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the synthesis of conjugates of oligoarginine peptides, which are studied for their potential biological activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-isoquinolinesulfonic acid involves its interaction with specific molecular targets. For instance, conjugates of this compound with oligoarginine peptides have been shown to act as bisubstrate-analog inhibitors of cAMP-dependent protein kinase . This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
5-Isoquinolinesulfonic acid can be compared with other similar compounds, such as :
Isoquinoline-5-sulfonyl chloride: This compound is a precursor in the synthesis of this compound.
1,2,3,4-Tetrahydroisoquinoline: Another isoquinoline derivative with different functional groups and applications.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: A brominated derivative of isoquinoline with distinct chemical properties.
The uniqueness of this compound lies in its sulfonic acid group, which imparts specific chemical reactivity and applications in various fields.
Properties
IUPAC Name |
isoquinoline-5-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-14(12,13)9-3-1-2-7-6-10-5-4-8(7)9/h1-6H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMJTLUPSMCTOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074903 | |
Record name | 5-Isoquinolinesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27655-40-9 | |
Record name | 5-Isoquinolinesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27655-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Isoquinolinesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027655409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Isoquinolinesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49176 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Isoquinolinesulfonic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Isoquinolinesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoquinoline-5-sulfonic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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